2-(2-phenyl-1H-imidazol-4-yl)acetonitrile CAS 52353-66-9 properties
2-(2-phenyl-1H-imidazol-4-yl)acetonitrile CAS 52353-66-9 properties
The following technical guide provides an in-depth analysis of 2-(2-phenyl-1H-imidazol-4-yl)acetonitrile (CAS 52353-66-9), a critical intermediate in the synthesis of bioactive heterocyclic compounds.
CAS Registry Number: 52353-66-9 Document Type: Technical Monograph & Synthesis Guide Version: 2.0 (Scientific Review)
Executive Summary
2-(2-phenyl-1H-imidazol-4-yl)acetonitrile is a pivotal heterocyclic building block used primarily in the development of pharmaceutical agents targeting the renin-angiotensin system (RAS) and antifungal pathways. Structurally, it consists of a 2-phenylimidazole core functionalized at the C4 position with an acetonitrile moiety. This specific substitution pattern renders it a versatile precursor for Angiotensin II receptor antagonists ("sartans") and imidazole-based antimycotics (e.g., Lanoconazole analogs).
This guide outlines the physicochemical properties, validated synthetic protocols, and strategic applications of CAS 52353-66-9, designed for researchers requiring high-purity intermediates for drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exhibits the amphoteric nature characteristic of imidazoles, with the nitrile group providing a handle for further transformation into acids, amides, or tetrazoles.
| Property | Specification |
| IUPAC Name | 2-(2-phenyl-1H-imidazol-4-yl)acetonitrile |
| CAS Number | 52353-66-9 |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~6.0 (Imidazole N3 protonation) |
| Melting Point | Typically 150–160 °C (Dependent on crystal habit/salt form) |
| SMILES | N#CCC1=CN=C(C2=CC=CC=C2)N1 |
Synthetic Pathways & Methodologies[3][5][9][10]
High-yield synthesis of CAS 52353-66-9 typically proceeds via functionalization of the pre-formed imidazole ring. The Chloromethylation-Cyanation Route is the industry standard due to its scalability and reliability.
Primary Route: The Chloromethylation-Cyanation Protocol
This self-validating workflow converts 2-phenylimidazole into the target nitrile in three distinct steps.
Step 1: Hydroxymethylation
-
Reagents: 2-Phenylimidazole, Formaldehyde (37% aq.), Potassium Carbonate.
-
Conditions: Reflux in aqueous ethanol or 1,4-dioxane.
-
Mechanism: Electrophilic aromatic substitution at the C4 position (favored over C2 which is blocked, and C5 due to tautomerism).
-
Outcome: 2-Phenyl-4-(hydroxymethyl)imidazole.
Step 2: Chlorination
-
Reagents: Thionyl chloride (
) or Phosphoryl chloride ( ). -
Conditions: Anhydrous
or neat (if is used in excess), 0°C to RT. -
Critical Control: Maintain anhydrous conditions to prevent reversion to the alcohol.
-
Outcome: 2-Phenyl-4-(chloromethyl)imidazole hydrochloride.
Step 3: Nucleophilic Cyanation
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Conditions: DMSO or DMF at 40–60°C.
-
Protocol: The chloromethyl intermediate is treated with excess cyanide. The polar aprotic solvent accelerates the
displacement. -
Purification: Quench with water, extract with ethyl acetate, and recrystallize from ethanol/hexane.
Synthetic Logic Diagram
The following Graphviz diagram illustrates the reaction flow and critical decision points.
Caption: Step-wise synthetic pathway from 2-phenylimidazole to the target acetonitrile derivative via chloromethyl activation.
Applications in Medicinal Chemistry
Angiotensin II Receptor Antagonists (Sartans)
The 2-phenylimidazole scaffold is a bioisostere for the histidine residues found in Angiotensin II. CAS 52353-66-9 serves as a "Lynchpin Intermediate" for:
-
Side Chain Elongation: The nitrile group is easily hydrolyzed to 2-phenylimidazole-4-acetic acid , a direct precursor to experimental hypotensive agents described in early patent literature (e.g., US Patent 4,340,598).
-
Tetrazole Formation: Reaction with sodium azide (
) yields the tetrazole ring, a critical pharmacophore in drugs like Losartan and Candesartan (though these specific drugs use different cores, the chemistry is homologous).
Antifungal Agents
The compound shares structural homology with Luliconazole and Lanoconazole . The acetonitrile side chain is essential for binding to the heme iron of the fungal enzyme lanosterol 14
Analytical Characterization
To ensure scientific integrity, the identity of CAS 52353-66-9 must be validated using the following spectral markers:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.5 ppm (s, 1H, Imidazole NH ).
- 7.9–7.4 ppm (m, 5H, Phenyl ring protons).
- 7.2 ppm (s, 1H, Imidazole C5-H ).
- 3.8 ppm (s, 2H, CH₂ -CN). Note: The methylene singlet is diagnostic for the acetonitrile substitution.
-
Mass Spectrometry (ESI-MS):
-
Calculated
. -
Fragmentation often shows loss of
(26 Da) or benzyl cleavage.
-
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4). The nitrile moiety poses a risk of metabolizing to cyanide in vivo.
-
Irritant: Causes skin and eye irritation.
Handling Procedures:
-
Engineering Controls: All synthesis steps involving
or Cyanide must be performed in a certified chemical fume hood. -
Cyanide Safety: When performing the cyanation step, keep a ferrous sulfate (
) quenching solution nearby to neutralize spills. -
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and sensitive to hydrolysis.
References
-
Carini, D. J., et al. (1982). Hypotensive imidazole derivatives. U.S. Patent No. 4,340,598. Washington, DC: U.S. Patent and Trademark Office.
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (Provides spectral data for phenylimidazole cores).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 190481: 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. (Homologous structure analysis).
-
ChemicalBook. (2025). 2-(2-phenyl-1H-imidazol-4-yl)acetonitrile Product Description.
